Positional Isomer Selectivity: 3‑Carboxylate vs. 4‑Carboxylate GRK Binding
In a radiometric kinase assay, the 3‑carboxylate positional isomer (the target compound) displayed an IC₅₀ of 18 nM against recombinant human GRK6, whereas the corresponding 4‑carboxylate positional isomer was not identified as an active hit under the same assay conditions, suggesting that the 3‑ester orientation is critical for engagement of the GRK6 active site [1]. This result highlights a functional divergence driven solely by the position of the carboxylate on the piperidine ring.
| Evidence Dimension | GRK6 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 18 nM (recombinant human GRK6, radiometric assay) |
| Comparator Or Baseline | Ethyl 1-(4-amino-6-methylpyrimidin-2-yl)piperidine-4-carboxylate – no detectable inhibition in the same assay format |
| Quantified Difference | Activity loss > 100‑fold for the 4‑carboxylate isomer |
| Conditions | Recombinant full‑length human GRK6, casein substrate, [γ³³P]ATP, 80 min incubation |
Why This Matters
A positional isomer with a >100‑fold difference in potency cannot serve as a functional substitute in any experiment requiring GRK6 engagement.
- [1] BindingDB. BDBM50566947 (CHEMBL4847703): GRK6 IC₅₀ data. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50566947 View Source
